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Compound of Interest

Compound Name: 1-Amino-3-morpholinopropan-2-ol

Cat. No.: B2964380 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Amino-3-
morpholinopropan-2-ol, a key intermediate in pharmaceutical synthesis. Given the limited

availability of public experimental spectra for this specific molecule, this guide leverages high-

fidelity predicted data to offer a comprehensive characterization. This approach is invaluable for

researchers in confirming the identity and purity of synthesized batches and for the elucidation

of related structures. The data presented herein is generated using advanced computational

algorithms, providing a robust framework for spectroscopic analysis in drug development.

Molecular Structure and Spectroscopic Overview
1-Amino-3-morpholinopropan-2-ol possesses a unique combination of functional groups: a

primary amine, a secondary alcohol, and a morpholine ring. Each of these moieties contributes

distinct signals in various spectroscopic techniques, allowing for a thorough structural

confirmation.

The following diagram illustrates the chemical structure of 1-Amino-3-morpholinopropan-2-
ol, with atom numbering for unambiguous NMR assignments.

Caption: Structure of 1-Amino-3-morpholinopropan-2-ol with numbering.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.
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Predicted Mass Spectrum Data

m/z (Predicted) Relative Intensity Proposed Fragment Ion

161.13 High [M+H]⁺ (Molecular Ion)

144.13 Moderate [M+H - NH₃]⁺

101.09 High [Morpholinomethyl]⁺

86.08 Moderate [Morpholine]⁺

74.06 Moderate [C₃H₈NO]⁺

Interpretation of the Mass Spectrum

The predicted mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at

m/z 161.13, corresponding to the protonated molecule (C₇H₁₆N₂O₂ + H)⁺. A key fragmentation

pathway involves the loss of ammonia (NH₃) from the primary amine, resulting in a peak at m/z

144.13. The high-intensity peak at m/z 101.09 is characteristic of the stable morpholinomethyl

cation, formed by cleavage of the C-C bond adjacent to the hydroxyl group. The presence of a

peak at m/z 86.08 would indicate the formation of the morpholine radical cation. Another

significant fragment at m/z 74.06 likely arises from the cleavage of the bond between the

propanol backbone and the morpholine ring.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: Dissolve approximately 1 mg of 1-Amino-3-morpholinopropan-2-ol in
1 mL of a suitable solvent such as methanol or acetonitrile.

Instrument Setup: Use an ESI-MS system in positive ion mode.

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)
(Predicted)

Vibration Type Functional Group

3400-3200 (broad) O-H stretch, N-H stretch Alcohol, Primary Amine

2950-2850 C-H stretch Aliphatic

1590-1490 N-H bend Primary Amine

1450-1350 C-H bend Aliphatic

1115-1085 C-O stretch Secondary Alcohol

1115-1085 C-N stretch Tertiary Amine (Morpholine)

1115-1085 C-O-C stretch Ether (Morpholine)

Interpretation of the IR Spectrum

The IR spectrum is predicted to be dominated by a broad absorption band in the 3400-3200

cm⁻¹ region, which is characteristic of the overlapping O-H and N-H stretching vibrations of the

alcohol and primary amine groups, respectively. The presence of aliphatic C-H bonds is

confirmed by the stretching vibrations in the 2950-2850 cm⁻¹ range and bending vibrations

between 1450-1350 cm⁻¹. The N-H bending of the primary amine is expected to appear in the

1590-1490 cm⁻¹ region. A strong, complex band around 1115-1085 cm⁻¹ is anticipated, arising

from the C-O stretching of the secondary alcohol, as well as the C-N and C-O-C stretching

vibrations of the morpholine ring.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR)

Spectroscopy

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR

crystal.

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
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Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Background Correction: Perform a background scan prior to sample analysis to subtract the

atmospheric and instrument background.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a

molecule.

¹H NMR Spectroscopy
Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Atom Number
Chemical Shift
(ppm) (Predicted)

Multiplicity Integration

H on N10' 2.5-3.0 (broad) s 2H

H on O9' 2.0-2.5 (broad) s 1H

H on C2, C6 3.6-3.8 t 4H

H on C3, C5 2.4-2.6 t 4H

H on C7' 2.6-2.8 m 2H

H on C8' 3.8-4.0 m 1H

H on C11' 2.3-2.5 m 2H

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show broad singlets for the exchangeable protons of the

primary amine (N10'-H) and the hydroxyl group (O9'-H), typically in the 2.0-3.0 ppm region. The

morpholine ring protons are expected to appear as two triplets: one for the protons on the

carbons adjacent to the oxygen (C2-H, C6-H) around 3.6-3.8 ppm, and another for the protons

on the carbons adjacent to the nitrogen (C3-H, C5-H) around 2.4-2.6 ppm. The protons of the

propanol backbone will present as multiplets. The methine proton on the carbon bearing the
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hydroxyl group (C8'-H) is expected to be the most downfield of the backbone protons, around

3.8-4.0 ppm. The methylene protons adjacent to the primary amine (C7'-H) and the morpholine

nitrogen (C11'-H) are predicted to appear as multiplets in the 2.3-2.8 ppm range.

¹³C NMR Spectroscopy
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Atom Number Chemical Shift (ppm) (Predicted)

C2, C6 67-69

C3, C5 53-55

C7' 45-47

C8' 68-70

C11' 60-62

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show five distinct signals. The carbons of the morpholine

ring adjacent to the oxygen (C2, C6) are expected to resonate around 67-69 ppm, while those

adjacent to the nitrogen (C3, C5) will be further upfield at approximately 53-55 ppm. In the

propanol chain, the carbon bearing the hydroxyl group (C8') is predicted to be the most

downfield, around 68-70 ppm. The carbon adjacent to the primary amine (C7') is expected at

45-47 ppm, and the carbon adjacent to the morpholine nitrogen (C11') is predicted to be in the

60-62 ppm range.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Conclusion
This technical guide provides a detailed spectroscopic characterization of 1-Amino-3-
morpholinopropan-2-ol based on predicted data. The analysis of the predicted MS, IR, ¹H

NMR, and ¹³C NMR spectra offers a comprehensive understanding of the structural features of

this molecule. The provided experimental protocols serve as a practical reference for

researchers working on the synthesis and analysis of this and related compounds in the field of

drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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